molecular formula C7H10N2O3 B13802139 2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde CAS No. 6974-16-9

2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde

Cat. No.: B13802139
CAS No.: 6974-16-9
M. Wt: 170.17 g/mol
InChI Key: KENIZOQBGDOHDR-UHFFFAOYSA-N
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Description

2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O3 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a propyl-substituted amine with a suitable aldehyde, followed by cyclization and oxidation steps to form the imidazolidine ring and introduce the carbonyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-4-methyl-imidazolidine-4-carbaldehyde
  • 2,5-Dioxo-4-ethyl-imidazolidine-4-carbaldehyde
  • 2,5-Dioxo-4-butyl-imidazolidine-4-carbaldehyde

Uniqueness

2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde is unique due to its specific propyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the propyl group provides distinct advantages .

Properties

CAS No.

6974-16-9

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2,5-dioxo-4-propylimidazolidine-4-carbaldehyde

InChI

InChI=1S/C7H10N2O3/c1-2-3-7(4-10)5(11)8-6(12)9-7/h4H,2-3H2,1H3,(H2,8,9,11,12)

InChI Key

KENIZOQBGDOHDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C=O

Origin of Product

United States

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